![molecular formula C22H27N3O3S B2955891 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxy-N-methylbenzamide CAS No. 392321-29-8](/img/structure/B2955891.png)

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxy-N-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

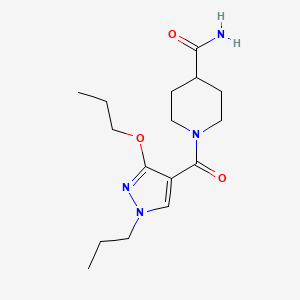

“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxy-N-methylbenzamide” is a complex organic compound that contains an adamantyl group, a thiadiazole ring, and a benzamide moiety . The adamantyl group is a common and integral feature of a variety of natural products and medicinal agents . The thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with various cyclic secondary amines . For instance, the reaction of 1-adamantyl isothiocyanate with various cyclic secondary amines yields the corresponding N-(1-adamantyl)carbothioamides . Another method involves the reduction of carboxylic acid to alcohol, which then undergoes successive hydrobromination and dehydrobromination .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), high-resolution MS, and nuclear magnetic resonance (NMR) analyses . The ¹³C NMR spectrum of a similar compound, adamantyl chalcone, shows peaks at δ 127.1 attributed to carbon 2 and at 139.9 to carbon 3 .Chemical Reactions Analysis

The chemical reactions involving this compound could be similar to those of other adamantyl derivatives. For example, the reaction of 1-adamantyl isothiocyanate with various cyclic secondary amines yields the corresponding N-(1-adamantyl)carbothioamides . Another reaction involves the reduction of carboxylic acid to alcohol, which then undergoes successive hydrobromination and dehydrobromination .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from similar adamantane derivatives. Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are characterized by a high degree of symmetry and remarkable properties .Aplicaciones Científicas De Investigación

Noncovalent Interactions in Adamantane-Thiadiazole Hybrids

A study on adamantane-1,3,4-thiadiazole hybrids, although not directly mentioning N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxy-N-methylbenzamide, provides insights into the structural and interaction characteristics of similar compounds. These hybrids were analyzed for their crystal structures and noncovalent interactions using the quantum theory of atoms in molecules (QTAIM) and Hirshfeld surface analysis. Such studies are crucial for understanding the stability and reactivity of adamantane-thiadiazole compounds in various applications, including drug design and materials science (El-Emam et al., 2020).

Catalytic Applications and Ligand Behavior

Another area of research involves adamantyl-substituted N-heterocyclic carbene ligands in Grubbs-type metathesis catalysts. While not directly on the specified compound, this research explores the steric and electronic effects of adamantyl groups on catalytic efficiency. The introduction of adamantyl groups to catalysts can significantly influence their activity, offering a pathway to designing more effective catalysts for chemical synthesis (Dinger, Nieczypor, & Mol, 2003).

Photochemical and Photophysical Properties

The photochemical and photophysical properties of zinc phthalocyanines substituted with adamantane-thiadiazole derivatives highlight another application area. These compounds exhibit high singlet oxygen quantum yields, making them potential candidates for photodynamic therapy in cancer treatment. This research underscores the potential of adamantane-thiadiazole compounds in developing new photosensitizers for medical applications (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Biological Activity

Research on the synthesis and evaluation of adamantyl-thiadiazole compounds for antiviral activity provides insight into their potential as therapeutic agents. Although no antiviral effects were observed at subtoxic concentrations, the study of such compounds contributes to the broader understanding of their chemical behavior and potential for drug development (Kritsanida et al., 2002).

Antimicrobial and Anti-inflammatory Properties

The synthesis and in vitro evaluation of 1-adamantyl-1,3,4-thiadiazole derivatives for antimicrobial and anti-inflammatory activities illustrate the biomedical significance of these compounds. Certain derivatives showed marked activity against gram-positive bacteria, gram-negative bacteria, and the pathogenic fungus Candida albicans, highlighting the potential for developing new antimicrobial and anti-inflammatory agents (Kadi et al., 2010).

Mecanismo De Acción

Adamantane derivatives

Adamantane is a type of diamondoid and a colorless, crystalline chemical compound with a camphor-like odor. With the formula C10H16, it is a cycloalkane and also the simplest diamondoid . Adamantane molecules have been functionalized to create advanced materials and drugs with antiviral and antiparkinsonian properties .

Thiadiazoles

Thiadiazoles are a class of organic compounds that contain a five-membered C2NS2 ring. Some thiadiazole derivatives have been found to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer effects .

Benzamides

Benzamides are a class of compounds containing a benzamide moiety, which is a benzene ring connected to an amide group. Some benzamides have been used to synthesize a variety of pharmaceuticals, including antipsychotics and inhibitors of various enzymes .

Propiedades

IUPAC Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxy-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3S/c1-25(19(26)16-4-5-17(27-2)18(9-16)28-3)21-24-23-20(29-21)22-10-13-6-14(11-22)8-15(7-13)12-22/h4-5,9,13-15H,6-8,10-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWFYBQTXJBRKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC(=C(C=C5)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methylspiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2955810.png)

![[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2955811.png)

![[3-(3-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2955815.png)

![N-(3-chloro-4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2955817.png)

![2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2955820.png)

![(R)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2955825.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2955829.png)

![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-methylpropanamide](/img/structure/B2955830.png)

![(5Z)-5-{[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2955831.png)